1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid
Overview
Description
1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a tolyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the interaction of the compound with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s known that the suzuki–miyaura coupling reaction, in which similar compounds participate, involves electronically divergent processes with the metal catalyst .
Result of Action
The suzuki–miyaura coupling reaction, in which similar compounds are involved, results in the formation of new carbon-carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, in which similar compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a fluorophenyl group and a tolyl group.
Carboxylation: The resulting pyrazole is then carboxylated to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorophenyl and tolyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or the pyrazole core.
Scientific Research Applications
1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid: This compound lacks the tolyl group, which may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid: The substitution of fluorine with chlorine can lead to differences in electronic properties and reactivity.
1-(4-Methylphenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid: The presence of a methyl group instead of a fluorine atom can influence the compound’s steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-2-4-12(5-3-11)15-10-16(17(21)22)20(19-15)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBGWTCGAIMEMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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